molecular formula C14H14N2O4 B2655172 Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-11-0

Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2655172
CAS RN: 899733-11-0
M. Wt: 274.276
InChI Key: KXMAMWGQLNTPJH-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a chemical compound with the molecular formula C14H14N2O4 . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the use of an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This constitutes a rapid and easy synthesis of highly functionalized heterocycles . The reaction mixture is typically heated to reflux for several hours, then cooled to room temperature .


Molecular Structure Analysis

The structure of this compound is characterized by a dihydropyrimidine ring, which adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The key step is often the Biginelli reaction, followed by other reactions such as the Huisgen 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 274.27 . Other properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

Regioselective Synthesis

A study by Ashton and Doss (1993) demonstrated a regioselective route to 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, highlighting a method that could potentially apply to the synthesis of related pyridazine compounds. This work emphasizes the importance of regioselectivity in the development of pharmaceutical intermediates, showcasing how the manipulation of substituents on heterocyclic cores can influence the outcome of synthetic routes (Ashton & Doss, 1993).

Multicomponent Reactions for Heterocycles

Li, Tian, and Wang (2013) explored the synthesis, biological activity, and crystal structure of a complex compound involving multicomponent reactions. This research highlights the potential for using similar methodologies to synthesize compounds related to Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, contributing to the development of new materials with specific biological activities (Li, Tian, & Wang, 2013).

Ultrasound-Assisted Synthesis

Machado et al. (2011) described an efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, providing a potential model for the synthesis of Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate. This method underscores the use of ultrasound to enhance reaction rates and selectivity in organic synthesis (Machado et al., 2011).

Novel Substrates and Cyclization Reactions

Devendar et al. (2013) investigated the synthesis, characterization, and applications of densely functionalized pyridazines and fulvene-type compounds, showing the versatility of pyridazine derivatives in synthesizing complex molecules with potential applications in various fields, including drug development and material science (Devendar et al., 2013).

Green Chemistry Approaches

Zolfigol et al. (2013) reported on a green, simple, and efficient method for preparing pyranopyrazoles, demonstrating the application of green chemistry principles in the synthesis of heterocyclic compounds. This approach could be relevant for environmentally friendly methodologies related to the synthesis of Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate derivatives (Zolfigol et al., 2013).

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear from the available literature, similar compounds have been shown to have promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for research on this compound could involve further exploration of its neuroprotective and anti-inflammatory properties . Additionally, its potential uses in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury could be investigated .

properties

IUPAC Name

ethyl 4-methoxy-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(18)13-11(19-2)9-12(17)16(15-13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMAMWGQLNTPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

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